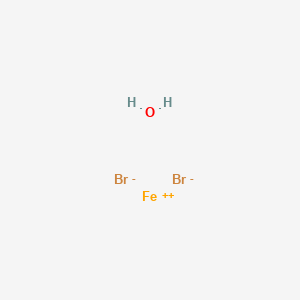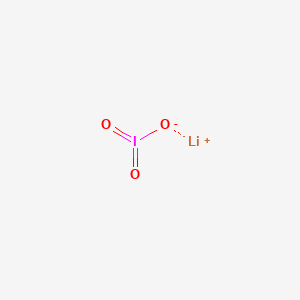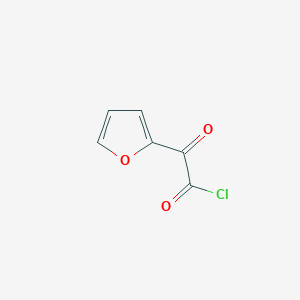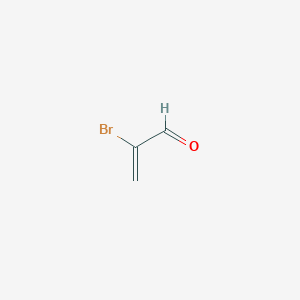
Iron (II) bromide hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron (II) bromide hydrate, also known as ferrous bromide hydrate, is an inorganic compound with the chemical formula FeBr₂·xH₂O. This compound is typically found as a yellow-brown solid and is known for its paramagnetic properties. It is a common precursor to other iron compounds and is used in various chemical reactions and industrial applications .
Mechanism of Action
Target of Action
Iron (II) bromide hydrate, also known as ferrous bromide, is an inorganic compound with the chemical formula FeBr2(H2O)x . It’s primarily used as a precursor to other iron compounds
Mode of Action
This compound interacts with its targets through ionic interactions. The compound adopts a polymeric structure consisting of isolated metal centers cross-linked with halides . It crystallizes with the CdI2 structure, featuring close-packed layers of bromide ions, between which are located Fe (II) ions in octahedral holes .
Biochemical Pathways
It’s known that this compound can participate in oxidative coupling reactions . For instance, it can catalyze the oxidative coupling of benzylamines with ortho-substituted anilines, allowing the synthesis of a diversity of substituted 1,3-benzazoles .
Pharmacokinetics
Given its inorganic nature and high solubility in water , it’s likely to have different pharmacokinetic properties compared to organic compounds.
Result of Action
The molecular and cellular effects of this compound’s action largely depend on the specific reaction it’s involved in. In the case of the oxidative coupling of benzylamines, the result is the formation of 1,3-benzazoles .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its solubility can be affected by the solvent used . Moreover, the compound’s action can be influenced by the presence of other ions or molecules in the reaction environment . It’s also worth noting that this compound can be harmful to aquatic life due to its high solubility in water and potential for bioaccumulation .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Iron (II) bromide hydrate are not well-studied. It is known that iron plays a crucial role in various biochemical reactions. Iron is vital for oxygen transport, DNA synthesis, electron transport, neurotransmitter biosynthesis, and is present in numerous other heme and non-heme enzymes
Molecular Mechanism
Iron is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Iron is involved in various metabolic pathways, including those involving enzymes or cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: Iron (II) bromide hydrate can be synthesized by reacting iron powder with hydrobromic acid in a methanol solution. The reaction produces a methanol solvate, which upon heating in a vacuum, yields pure Iron (II) bromide . The reaction can be represented as: [ \text{Fe} + 2\text{HBr} \rightarrow \text{FeBr}_2 + \text{H}_2 ]
Industrial Production Methods: In an industrial setting, this compound can be produced by the reduction of ferric bromide (FeBr₃) using toluene or xylene as reducing agents. This process involves heating ferric bromide in the presence of these solvents, which results in the formation of Iron (II) bromide .
Types of Reactions:
Oxidation: Iron (II) bromide can be oxidized to Iron (III) bromide (FeBr₃) in the presence of bromine.
Reduction: It can be reduced from ferric bromide (FeBr₃) to ferrous bromide (FeBr₂) using reducing agents like hydrogen gas or organic solvents.
Substitution: Iron (II) bromide can undergo substitution reactions with various ligands to form complex compounds.
Common Reagents and Conditions:
Oxidation: Bromine (Br₂) is commonly used as an oxidizing agent.
Reduction: Hydrogen gas (H₂) or organic solvents like toluene and xylene are used as reducing agents.
Substitution: Ligands such as tetraethylammonium bromide can be used in substitution reactions.
Major Products:
Oxidation: Iron (III) bromide (FeBr₃)
Reduction: Iron (II) bromide (FeBr₂)
Substitution: Complex compounds like tetraethylammonium iron bromide ([C₂H₅₄N]₂FeBr₄).
Scientific Research Applications
Iron (II) bromide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and in the preparation of other iron compounds.
Biology: It is used in the synthesis of iron porphyrin complexes, which are important in biological studies.
Medicine: It serves as a pharmaceutical intermediate in the synthesis of various drugs.
Industry: It is used in the production of nanocrystalline thin films and iron pyrite nanocrystals
Comparison with Similar Compounds
- Iron (II) chloride (FeCl₂)
- Iron (II) fluoride (FeF₂)
- Iron (II) iodide (FeI₂)
- Manganese (II) bromide (MnBr₂)
- Cobalt (II) bromide (CoBr₂)
Comparison: Iron (II) bromide hydrate is unique due to its specific reactivity with bromine and its ability to form stable hydrates. Compared to Iron (II) chloride, it has a different crystal structure and solubility properties. Iron (II) fluoride and Iron (II) iodide have different halide ions, which influence their chemical behavior and applications. Manganese (II) bromide and Cobalt (II) bromide share similar properties but differ in their magnetic and catalytic activities .
Properties
IUPAC Name |
iron(2+);dibromide;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BrH.Fe.H2O/h2*1H;;1H2/q;;+2;/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOFNEGXELTXFTH-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.[Fe+2].[Br-].[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br2FeH2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-Chloro-1H-benzo[d]imidazol-5-amine](/img/structure/B81040.png)


![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)







![(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)-2-methylprop-2-enylidene]-1,3-benzothiazole;4-methylbenzenesulfonate](/img/structure/B81062.png)
![2-Propenal, 3-[4-(1,1-dimethylethyl)phenyl]-2-methyl-](/img/structure/B81063.png)

